5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique triazole and purine fused ring structure, which imparts significant biological and chemical properties
Mechanism of Action
Target of Action
The primary targets of 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition results in a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound affects the c-Met/VEGFR-2 pathways . These pathways are involved in cell growth and survival. By inhibiting these pathways, the compound can effectively reduce the proliferation of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with purine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction mixture is usually heated to temperatures ranging from 80°C to 120°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: Another triazole derivative with similar biological activities.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
Triazolo[4,3-a]pyrazine derivatives: Studied for their antibacterial and anticancer activities.
Uniqueness
5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-8-phenyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-25-19-16(18(28)22-21(25)29)26(13-12-14-8-4-2-5-9-14)20-24-23-17(27(19)20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIARKPDUOSNZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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